Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a thiazole ring, a carboxylate group, and a methanesulfonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects . The thiazole ring also plays a crucial role in binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the isopropyl ester group.
Propan-2-yl 2-methanesulfonyl-1,3-thiazole-5-carboxylate: Similar but without the methyl group on the thiazole ring.
Uniqueness
Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the isopropyl ester and the methanesulfonyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Biological Activity
Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C9H13NO4S2. Its structure features a thiazole ring, which is known for its diverse biological activities. The presence of the methanesulfonyl and carboxylate groups enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound was evaluated against several bacterial strains using the agar-well diffusion method.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 8 | 10 |
S. aureus | 7.5 | 9 |
B. subtilis | 7.5 | 8 |
S. epidermidis | 7 | 6 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.
Case Study: Antiproliferative Effects
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, with IC50 values indicating effective cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
Prostate Cancer | 0.7 - 1.0 |
Melanoma | 1.8 - 2.6 |
These findings suggest that the compound may act through mechanisms such as inhibition of tubulin polymerization, which is a common pathway for many anticancer agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has revealed critical insights into how modifications to the thiazole ring influence biological activity:
- Substituents on the Thiazole Ring : The presence of electron-donating groups at specific positions enhances cytotoxicity.
- Methanesulfonyl Group : This group appears to play a vital role in improving solubility and bioavailability, contributing to the overall efficacy against microbial and cancer cells.
Properties
Molecular Formula |
C9H13NO4S2 |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
propan-2-yl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H13NO4S2/c1-5(2)14-8(11)7-6(3)10-9(15-7)16(4,12)13/h5H,1-4H3 |
InChI Key |
MMZYMXCJBFALHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC(C)C |
Origin of Product |
United States |
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